molecular formula C16H15FN2O B2437699 4-fluoro-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 610277-23-1

4-fluoro-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No. B2437699
CAS RN: 610277-23-1
M. Wt: 270.307
InChI Key: AECRITSRDVIBIN-UHFFFAOYSA-N
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Description

4-fluoro-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FL-3 and has been synthesized using different methods. The purpose of

Scientific Research Applications

Fluorescent Chemosensors

Research on derivatives similar to the compound of interest shows significant applications in developing fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The unique structural features of related compounds allow for the modulation of sensing selectivity and sensitivity, suggesting potential research avenues for the target compound in sensor development (Roy, 2021).

Pharmacological Review

Phenolic compounds, akin to the structure of the target compound, have been extensively studied for their wide range of biological and pharmacological effects. Notably, chlorogenic acid (CGA), which shares a phenolic structure, plays significant roles in antioxidant activity, anti-inflammatory, and metabolic regulation. This suggests that derivatives of the target compound could also possess similar therapeutic potentials, warranting further pharmacological exploration (Naveed et al., 2018).

Synthesis and Biological Activities

The synthesis and evaluation of heterocyclic compounds, including pyrazolines and phenols, reveal a rich field of study for the creation of compounds with significant biological activities. The target compound's structure suggests it could serve as a valuable precursor or active agent in synthesizing new heterocyclic compounds with potential anticancer, antimicrobial, or enzymatic inhibition activities. This is supported by research into similar compounds, indicating the target molecule's potential application in drug development and disease treatment strategies (Gomaa & Ali, 2020).

properties

IUPAC Name

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECRITSRDVIBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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